![molecular formula C21H44N2O4 B13782530 Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- CAS No. 66161-67-9](/img/structure/B13782530.png)
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is a chemical compound with the molecular formula C21H44N2O4 and a molecular mass of 388.59 g/mol . This compound is known for its unique structure, which includes a tetradecanamide backbone and a bis(2-hydroxyethyl)oxidoamino group. It is used in various scientific and industrial applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- typically involves the reaction of tetradecanoic acid with diethanolamine in the presence of a catalyst such as tetra-n-butylammonium iodide. The reaction is carried out in a mixed solution of ammonia and dichloromethane at a low temperature (0°C) to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as column chromatography, where a mobile phase of dichloromethane and methanol is used .
Análisis De Reacciones Químicas
Types of Reactions
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized derivatives .
Aplicaciones Científicas De Investigación
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- involves its interaction with specific molecular targets and pathways. The bis(2-hydroxyethyl)oxidoamino group is believed to play a crucial role in its biological activity by interacting with cellular membranes and proteins. This interaction can lead to changes in membrane permeability and protein function, thereby exerting its effects .
Comparación Con Compuestos Similares
Similar Compounds
N,N-Bis(2-hydroxyethyl)tetradecanamide: This compound has a similar structure but lacks the oxidoamino group.
N-[3-[bis(2-hydroxyethyl)amino]propyl]myristamide N-oxide: This compound is similar but has a myristamide backbone instead of tetradecanamide.
Uniqueness
Tetradecanamide, N-[3-[bis(2-hydroxyethyl)oxidoamino]propyl]- is unique due to the presence of the oxidoamino group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific interactions with biological membranes and proteins are desired .
Propiedades
Número CAS |
66161-67-9 |
|---|---|
Fórmula molecular |
C21H44N2O4 |
Peso molecular |
388.6 g/mol |
Nombre IUPAC |
N,N-bis(2-hydroxyethyl)-3-(tetradecanoylamino)propan-1-amine oxide |
InChI |
InChI=1S/C21H44N2O4/c1-2-3-4-5-6-7-8-9-10-11-12-14-21(26)22-15-13-16-23(27,17-19-24)18-20-25/h24-25H,2-20H2,1H3,(H,22,26) |
Clave InChI |
LUYHCRSSXDZZMO-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC(=O)NCCC[N+](CCO)(CCO)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



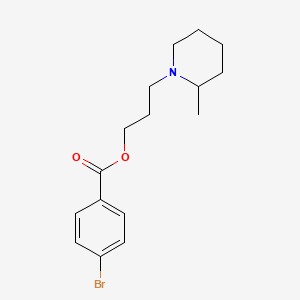
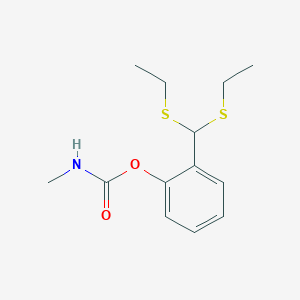
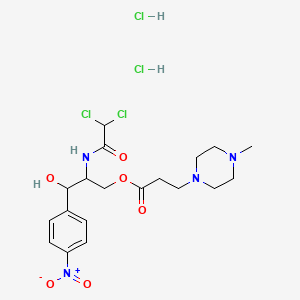
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)
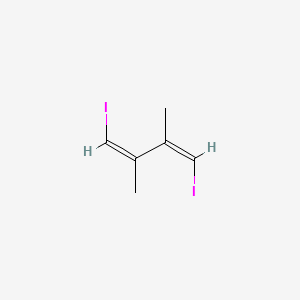


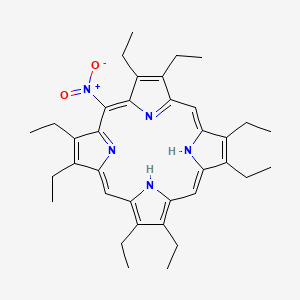
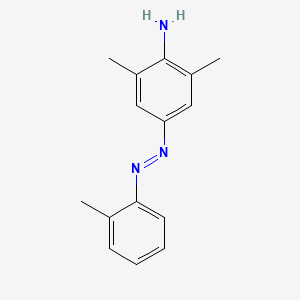

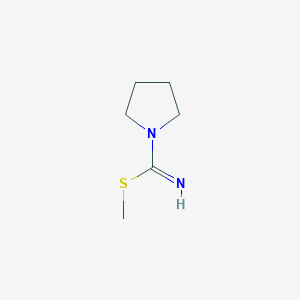

![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
